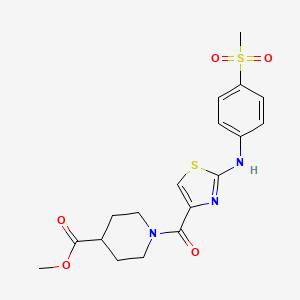
Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
生物活性
Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a methylsulfonyl group. Its molecular formula is C19H23N3O5S, with a molecular weight of 437.5 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O5S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 1170250-81-3 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : The thiazole ring is known for its anticancer properties, often acting through inhibition of various cancer cell lines.
- Anti-inflammatory Effects : Compounds containing the methylsulfonyl group have been linked to reduced inflammatory responses.
- Antimicrobial Properties : Structural analogs have shown effectiveness against various bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain.
- Cellular Uptake and Membrane Permeability : The presence of polar groups influences the compound's ability to permeate cell membranes, affecting its bioavailability and efficacy.
- Binding Affinity to Biological Targets : Interaction studies suggest that the compound may bind effectively to specific proteins involved in cancer progression and inflammation.
Anticancer Activity
A study evaluating various thiazole derivatives indicated that compounds with similar structures significantly inhibited cancer cell proliferation. For instance, one derivative exhibited an IC50 value of less than 1 µM against multiple cancer cell lines .
Anti-inflammatory Effects
Research on aminothiazoles showed that certain substitutions led to a reduction in prostaglandin E2 (PGE2) levels by up to 94%, indicating strong anti-inflammatory potential . The presence of the methylsulfonyl group was crucial for enhancing anti-inflammatory activity.
Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings . The structural features of these compounds contribute to their effectiveness in combating resistant strains.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. Methyl 1-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate may contribute to this activity through its structural features:
- Mechanism : The thiazole ring system is known for its role in disrupting cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Case Studies :
- A study on thiazole derivatives demonstrated significant growth inhibition against various cancer cell lines, including MCF-7 and HepG2, with IC₅₀ values indicating potent activity (IC₅₀ < 5 µM) .
- Structural activity relationship (SAR) analyses revealed that substituents on the thiazole ring enhance anticancer efficacy, suggesting that methylsulfonyl substitutions could be beneficial .
Antimicrobial Activity
The compound's thiazole structure is also associated with antimicrobial properties:
- Evaluation : In vitro studies have shown that thiazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Findings : Compounds similar to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-based compounds are noteworthy:
- Mechanism of Action : Compounds with thiazole rings have shown efficacy in reducing seizure activity by modulating neurotransmitter systems.
- Research Findings : A derivative of a similar structure exhibited a median effective dose (ED₅₀) of 18.4 mg/kg in animal models, indicating strong anticonvulsant potential .
Summary Table of Applications
属性
IUPAC Name |
methyl 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-17(23)12-7-9-21(10-8-12)16(22)15-11-27-18(20-15)19-13-3-5-14(6-4-13)28(2,24)25/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPPUKRHDGKBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














